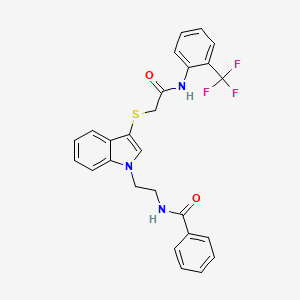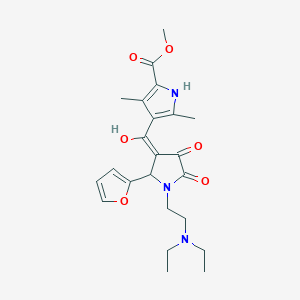
3,3-Bis(methylsulfanyl)-1-(pyridin-3-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(methylsulfanyl)-1-(pyridin-3-yl)prop-2-en-1-one is a unique organic compound characterized by its pyridine ring and dual methylsulfanyl groups attached to a propenone backbone. The presence of the pyridine ring adds aromaticity and potential nitrogen coordination sites, which often contribute to the compound's reactivity and applications.
Preparation Methods
Synthetic Routes
The synthesis of 3,3-Bis(methylsulfanyl)-1-(pyridin-3-yl)prop-2-en-1-one typically involves multi-step organic synthesis:
Step 1 Formation of the Pyridine Derivative: : Starting from a suitable pyridine precursor, various functionalization reactions, such as halogenation, can prepare the pyridine ring for subsequent coupling.
Step 2 Propenone Backbone Construction: : The propenone moiety can be synthesized through aldol condensation, where an aldehyde reacts with a methyl ketone under basic conditions.
Step 3 Coupling and Methylsulfanyl Introduction: : The final steps involve coupling the pyridine derivative with the propenone backbone and then introducing the methylsulfanyl groups via nucleophilic substitution using reagents like methylthiolate salts.
Industrial Production Methods
Industrial-scale production requires optimized reaction conditions for higher yield and purity. Common approaches include:
Using continuous flow reactors for consistent reaction conditions.
Catalysts to enhance reaction rates.
Advanced purification techniques like chromatography and crystallization for product isolation.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(methylsulfanyl)-1-(pyridin-3-yl)prop-2-en-1-one is versatile in its chemical behavior:
Oxidation: : It can undergo oxidation reactions to form sulfoxides or sulfones, often using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reduction processes might target the carbonyl or sulfanyl groups, using agents like sodium borohydride.
Substitution: : The pyridine ring can participate in nucleophilic substitution, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: : Sodium borohydride, lithium aluminium hydride.
Substitution: : Base catalysts like sodium hydride or potassium tert-butoxide.
Major Products
Oxidized derivatives such as sulfoxides and sulfones.
Reduced forms potentially with alcohol or alkane functionalities.
Substituted products with varied substituents on the pyridine ring.
Scientific Research Applications
3,3-Bis(methylsulfanyl)-1-(pyridin-3-yl)prop-2-en-1-one has found utility across various scientific domains:
Chemistry: : As a ligand in coordination chemistry, facilitating the formation of metal complexes.
Medicine: : Investigation into pharmacological activities, particularly anti-inflammatory or antimicrobial effects.
Industry: : Utilized in the synthesis of specialty chemicals and intermediates for more complex organic compounds.
Mechanism of Action
The effects of 3,3-Bis(methylsulfanyl)-1-(pyridin-3-yl)prop-2-en-1-one are largely driven by:
Molecular Interactions: : The pyridine nitrogen can coordinate with metal ions or active sites in enzymes.
Pathways Involved: : Potential inhibition of enzymatic activity through interaction with sulfur-containing functional groups, disrupting normal biological functions.
Comparison with Similar Compounds
Similar Compounds
3-(Methylthio)-1-(pyridin-3-yl)prop-2-en-1-one: : Lacks the second methylsulfanyl group, altering its reactivity and coordination properties.
1-(Pyridin-3-yl)-2-propen-1-one: : Without sulfanyl groups, primarily serves as a precursor in synthesis.
Uniqueness
3,3-Bis(methylsulfanyl)-1-(pyridin-3-yl)prop-2-en-1-one's dual methylsulfanyl groups introduce significant versatility in reactions, enabling diverse functionalizations and enhancing its utility in various applications.
By carefully controlling reaction conditions and leveraging its unique structural features, this compound stands out in both research and industrial settings.
Properties
IUPAC Name |
3,3-bis(methylsulfanyl)-1-pyridin-3-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS2/c1-13-10(14-2)6-9(12)8-4-3-5-11-7-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERQKHGHVWXMAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=CC(=O)C1=CN=CC=C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(4-fluorophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2862212.png)
![3-{[(Tert-butoxy)carbonyl]amino}-1-methylpyrrolidine-3-carboxylic acid](/img/structure/B2862213.png)


![3,4,5-trimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2862218.png)
![N-(2,5-dimethylphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2862219.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2862222.png)
![3-methoxy-N-methyl-N-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2862223.png)



![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2862232.png)
![N-(4-{[(3-methoxyphenyl)carbamothioyl]amino}phenyl)acetamide](/img/structure/B2862234.png)

